

N-Aminopyrrolidine hydrochloride molecular weight and structure

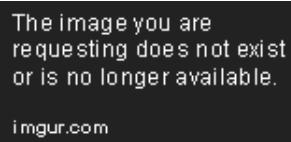
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrrolidin-1-amine hydrochloride*

Cat. No.: *B1274152*

[Get Quote](#)



An In-Depth Technical Guide to N-Aminopyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Aminopyrrolidine hydrochloride, a versatile heterocyclic compound. The document details its chemical structure, molecular weight, and physicochemical properties, alongside its applications in organic synthesis and drug discovery. Experimental protocols for its synthesis and use as a chemical building block are also provided.

Core Compound Data

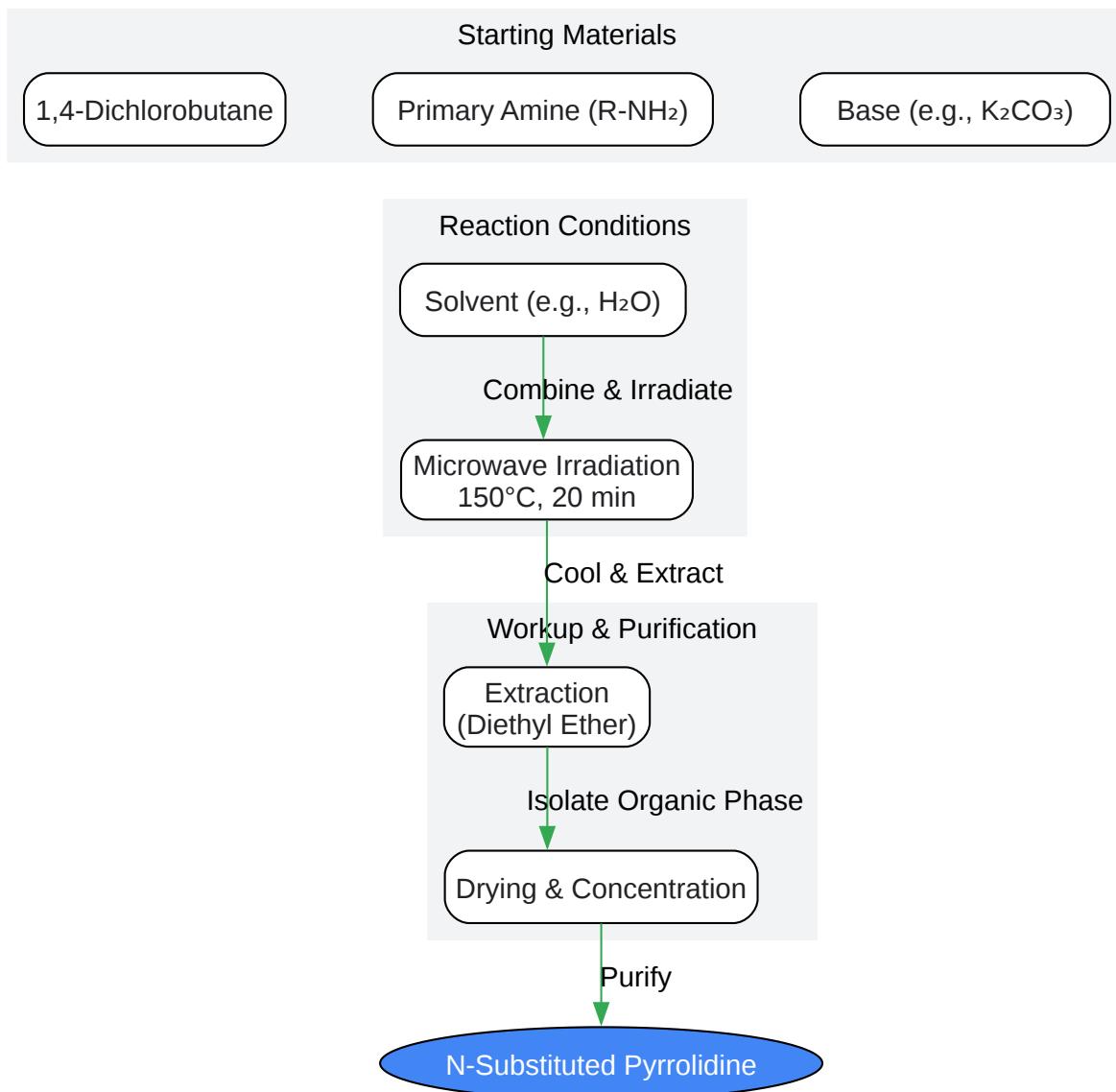
N-Aminopyrrolidine and its hydrochloride salt are fundamental reagents in synthetic chemistry. The hydrochloride form offers improved stability and handling characteristics compared to the free base.

Property	N-Aminopyrrolidine Hydrochloride	N-Aminopyrrolidine (Free Base)
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	 The image you are requesting does not exist or is no longer available. imgur.com
Molecular Formula	C ₄ H ₁₀ N ₂ ·HCl[1]	C ₄ H ₁₀ N ₂ [2][3][4][5]
Molecular Weight	122.6 g/mol [1]	86.14 g/mol [2][3][4][5]
CAS Number	63234-71-9[1]	16596-41-1[2][3][4]
Appearance	White to off-white crystalline solid[2]	Colorless to light yellow clear liquid[3][4]
Melting Point	109-126 °C[1]	Not Available
Boiling Point	Not Available	112.26 °C at 760 mmHg[2]
Density	Not Available	~0.986 g/cm ³ [2][3][4]
Synonyms	Pyrrolidin-1-amine hydrochloride, 1-Pyrrolidinamine monohydrochloride[1]	1-Aminopyrrolidine, Pyrrolidin-1-ylamine, 1-Amino tetrahydropyrrole[2][3][4]

Chemical Structure and Properties

N-Aminopyrrolidine features a saturated five-membered pyrrolidine ring with an amino group (-NH₂) attached to the ring's nitrogen atom. This structure makes it a cyclic hydrazine derivative. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic exocyclic amino group. The presence of the pyrrolidine ring is significant, as this scaffold is found in numerous bioactive natural products and FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional scaffold in drug design.[6][7][8]

Experimental Protocols


Detailed methodologies for the synthesis and application of N-Aminopyrrolidine and related structures are critical for researchers.

Synthesis of N-Substituted Pyrrolidines (General Protocol)

A fundamental method for synthesizing N-substituted pyrrolidines involves the direct cyclization of 1,4-dichlorobutane with a primary amine, proceeding through a sequential double nucleophilic substitution (S_N2) reaction.^[9]

Microwave-Assisted Synthesis Protocol:

- Combine 1,4-dichlorobutane (1.0 mmol), the desired primary amine (e.g., benzylamine, 1.2 mmol), and potassium carbonate (2.5 mmol) in a 10 mL microwave reaction vessel.^[9]
- Add 3 mL of deionized water to the vessel and seal it.^[9]
- Place the vessel in a microwave reactor and irradiate the mixture at 150°C for 20 minutes with continuous stirring.^[9]
- After the reaction, allow the vessel to cool to room temperature.^[9]
- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).^[9]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted pyrrolidine.

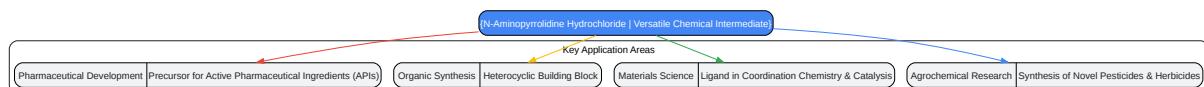
[Click to download full resolution via product page](#)

General workflow for microwave-assisted synthesis of N-substituted pyrrolidines.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

This protocol outlines the chiral synthesis of a related compound, demonstrating a common strategy for creating functionalized pyrrolidines from readily available chiral precursors.

Reaction Scheme: The synthesis starts with trans-4-hydroxyl-L-proline and proceeds through four main steps: decarboxylation, N-Boc protection, hydroxyl sulfonylation and azidation (with configuration inversion), and finally, reduction of the azide and deprotection to yield the target product.[10]


- **Decarboxylation:** trans-4-hydroxyl-L-proline is dissolved in a suitable solvent with a catalyst to generate (R)-3-hydroxypyrrolidine hydrochloride.[10]
- **Protection & Sulfonation:** The intermediate is protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then sulfonated.[10]
- **Azidation:** The sulfonated compound undergoes an S_N2 reaction with sodium azide, which inverts the stereocenter's configuration.[10]
- **Reduction & Deprotection:** The azido group is reduced to an amino group using triphenylphosphine. Subsequently, the N-Boc protecting group is removed with concentrated hydrochloric acid to afford (S)-3-aminopyrrolidine dihydrochloride.[10]

Applications in Research and Drug Development

N-Aminopyrrolidine hydrochloride serves as a crucial building block in various scientific fields, primarily due to the prevalence of the pyrrolidine ring in medicinal chemistry.[7][11]

- **Pharmaceutical Synthesis:** It is a key precursor for creating more complex molecules with potential biological activity.[2] The pyrrolidine scaffold is a core component of drugs across various therapeutic areas, including antivirals, anticancer agents, and central nervous system drugs.[6][8]
- **Agrochemicals:** Similar to pharmaceuticals, it is used in the synthesis of novel agrochemicals.[2]
- **Organic Synthesis:** It functions as a versatile building block for constructing a wide range of organic compounds and specialty chemicals.[2]

- Coordination Chemistry: Its ability to act as a chelating agent allows it to form stable complexes with metal ions, which has applications in catalysis and materials science.[2]
- Drug Delivery: The chemical properties of N-Aminopyrrolidine have been explored for potential use in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.[2]

[Click to download full resolution via product page](#)

Logical relationship of N-Aminopyrrolidine Hydrochloride's core applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]
- 5. N-Aminopyrrolidine [webbook.nist.gov]
- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N-Aminopyrrolidine hydrochloride molecular weight and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274152#n-aminopyrrolidine-hydrochloride-molecular-weight-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com